BenchChemオンラインストアへようこそ!

(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

chiral purity optical rotation enantiomeric excess

(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS 256372-58-4) is an enantiomerically pure chiral epoxide featuring a para-trifluoromethyl-substituted phenoxy moiety. With a molecular formula of C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol, this (S)-configured oxirane is primarily employed as a key intermediate in asymmetric synthesis, particularly in the preparation of enantiopure β-blocker precursors and fluorinated building blocks.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 256372-58-4
Cat. No. B1387781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
CAS256372-58-4
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C10H9F3O2/c11-10(12,13)7-1-3-8(4-2-7)14-5-9-6-15-9/h1-4,9H,5-6H2/t9-/m1/s1
InChIKeyGYOFXQNABVOHIB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS 256372-58-4): Chiral Epoxide Building Block for Pharmaceutical Intermediates and Reference Standards


(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane (CAS 256372-58-4) is an enantiomerically pure chiral epoxide featuring a para-trifluoromethyl-substituted phenoxy moiety. With a molecular formula of C₁₀H₉F₃O₂ and a molecular weight of 218.17 g/mol, this (S)-configured oxirane is primarily employed as a key intermediate in asymmetric synthesis, particularly in the preparation of enantiopure β-blocker precursors and fluorinated building blocks [1]. It is also formally designated as Seladelpar Impurity 5, a specified impurity in the peroxisome proliferator-activated receptor δ (PPARδ) agonist Seladelpar, making it an essential reference standard for pharmaceutical analytical method development [2].

Why Generic Substitution of (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane with Racemic or (R)-Enantiomer Is Scientifically Inadmissible


Substituting this (S)-configured epoxide with its racemic mixture (CAS 198226-65-2) or the (R)-enantiomer (CAS 851528-84-2) is not permissible in regulated pharmaceutical contexts. The (S)-enantiomer is specifically identified as Seladelpar Impurity 5 in Abbreviated New Drug Application (ANDA) filings [1]. The opposite (R)-enantiomer exhibits equal but opposite optical rotation, conferring entirely different chiroptical properties that render it a distinct chemical entity for pharmacopeial reference standard purposes . Furthermore, in asymmetric synthesis of β-adrenergic blockers, the stereochemistry of the glycidyl ether precursor directly dictates the absolute configuration of the final drug substance—(S)-glycidyl ethers yield (S)-β-blockers, a principle well-established across multiple synthetic routes [2]. Using an incorrect enantiomer or racemic mixture would produce the wrong stereoisomer or an unresolvable mixture of diastereomeric products, fundamentally compromising the therapeutic profile of the target Active Pharmaceutical Ingredient (API).

Quantitative Differentiation Evidence: Head-to-Head Comparisons for (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane vs. Closest Analogs


Enantiomeric Purity: Specific Optical Rotation vs. Racemate and (R)-Enantiomer

The (S)-enantiomer (CAS 256372-58-4) exhibits a specific optical rotation of +13.8° (c = 1% in ethanol, 20 °C) as measured by polarimetry . In contrast, the racemic mixture (CAS 198226-65-2) displays an optical rotation of 0° by definition, while the (R)-enantiomer (CAS 851528-84-2) exhibits rotation of equal magnitude but opposite sign (class-level inference) . This measurable chiroptical property serves as a definitive identity and purity criterion for procurement specification.

chiral purity optical rotation enantiomeric excess

Achiral HPLC Purity Specification vs. Generic Racemic 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Suppliers of the (S)-enantiomer specifically designated as Seladelpar Impurity 5 report a certified achiral HPLC purity of ≥95% (with TGA ≥90%) for use as an analytical reference standard . In contrast, generic racemic 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane (CAS 198226-65-2) is typically supplied at 95–98% achiral purity without enantiomeric specification, making it unsuitable for chiral impurity quantification in API release testing . The declared purity of the (S)-enantiomer is coupled with full characterization data compliant with regulatory guidelines, a requirement not met by generic racemic grades.

HPLC purity quality control reference standard

Regulatory Designation as a Specified Impurity in Seladelpar (FDA Breakthrough Therapy)

(S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane is formally designated as Seladelpar Impurity 5 and is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and QC applications for ANDA submissions [1]. Seladelpar (MBX-8025) is an FDA-designated Breakthrough Therapy for primary biliary cholangitis with a reported PPARδ EC₅₀ of 2 nM, underscoring the stringent impurity control requirements for its ANDA filings . The racemic or (R)-enantiomer are not recognized as Seladelpar Impurity 5 and cannot substitute for this specific (S)-configured impurity in regulatory submissions.

specified impurity AND submission PPARδ agonist

Demonstrated Reactivity in Stereospecific Hydrofluorination vs. Structurally Divergent Glycidyl Ethers

In a published synthetic methodology, enantiomerically pure (2S,3S)-3-(4-trifluoromethylphenyl)glycidyl ether (derived from this compound) undergoes boron trifluoride-diethyl ether-mediated ring-opening hydrofluorination to yield β-fluoro alcohols in good yield with complete regiocontrol and stereospecificity [1]. This reaction demonstrates that the 4-trifluoromethylphenyl substituent is compatible with the hydrofluorination conditions and does not compromise stereochemical integrity, a behavior that may differ for glycidyl ethers bearing electron-donating substituents. While no direct comparative kinetic data are reported for other para-substituted phenyl glycidyl ethers under identical conditions, the study explicitly includes the 4-trifluoromethylphenyl variant as a representative substrate, confirming its synthetic viability.

hydrofluorination stereospecific synthesis fluorohydrin

Utility as a Chiral β-Blocker Precursor: Class-Level Inference from (S)-Glycidyl Ether Scaffolds

Chiral (S)-glycidyl ethers are established as key C₃ synthons for the stereospecific synthesis of (S)-configured β-adrenergic receptor blockers (β-blockers), including (S)-metoprolol, (S)-propranolol, and (S)-alprenolol [1]. The (S)-configuration at the oxirane chiral center is directly translated into the (S)-configuration of the β-amino alcohol pharmacophore, which is typically the eutomer (more active enantiomer) [2]. While (S)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane has not been directly reported in a published β-blocker synthesis, its structural homology to (S)-glycidyl phenyl ether (CAS 71031-03-3), which has been employed in numerous β-blocker synthetic routes, supports its potential as a trifluoromethyl-substituted analog with enhanced metabolic stability conferred by the CF₃ group.

β-blocker synthesis asymmetric synthesis chiral intermediate

Procurement-Driven Application Scenarios for (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane


Pharmaceutical Impurity Reference Standard for Seladelpar ANDA Development and QC Release Testing

As the formally designated Seladelpar Impurity 5, (S)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane is irreplaceable for generic drug manufacturers developing ANDA submissions for Seladelpar (a PPARδ agonist with FDA Breakthrough Therapy designation for primary biliary cholangitis). It is used in analytical method development (AMD), method validation (AMV), and routine QC batch release testing, with traceability against USP or EP pharmacopeial standards available upon request [1]. The supplied material includes full characterization data (HPLC purity ≥95%, TGA ≥90%) compliant with ANDA regulatory guidelines .

Enantioselective Synthesis of Fluorinated β-Amino Alcohol Pharmacophores

This chiral epoxide serves as a C₃ building block in the stereospecific synthesis of enantiopure β-fluoro alcohols via BF₃·OEt₂-mediated ring-opening hydrofluorination with complete regiocontrol [1]. The resulting fluorohydrins are valuable intermediates for incorporating fluorine atoms into bioactive molecules, leveraging the metabolic stability and lipophilicity conferred by both the CF₃ group on the aromatic ring and the fluorine atom on the β-carbon.

Chiral Precursor for (S)-Configured β-Adrenergic Receptor Blocker Analogs

Leveraging the well-established class of (S)-glycidyl ethers as stereospecific β-blocker precursors, (S)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane enables the synthesis of novel trifluoromethyl-substituted (S)-β-blocker analogs with potentially enhanced pharmacokinetic profiles [1]. Ring-opening with isopropylamine or other β-amino alcohol-forming nucleophiles yields the (S)-configured pharmacophore directly, with the para-CF₃ group providing increased metabolic stability relative to unsubstituted phenyl glycidyl ethers .

Quote Request

Request a Quote for (S)-2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.